[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7-10(5-11(14)15)8(2)13(12-7)9-3-4-18(16,17)6-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPONAOYMGAHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting relevant research findings and case studies.
- Molecular Formula : C12H15N3O2S
- Molecular Weight : 233.27 g/mol
- CAS Number : 1219828-02-0
1. Antioxidant and Anti-inflammatory Properties
Research has indicated that pyrazole derivatives exhibit significant antioxidant and anti-inflammatory activities. A study utilizing molecular docking techniques demonstrated that compounds similar to our target compound showed excellent binding affinities to inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines. For instance, studies have reported that certain pyrazole derivatives demonstrated substantial cytotoxic effects against T-47D (breast cancer) and UACC-257 (melanoma) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | T-47D | 10 |
| 4a | UACC-257 | 15 |
| 8c | T-47D | 12 |
3. Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. A study highlighted the efficacy of certain pyrazole compounds against bacterial strains, indicating their potential as new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The compound this compound exhibited promising results in inhibiting tumor cell proliferation through apoptosis induction .
Case Study 2: Inflammatory Disease Model
In vivo studies using animal models of inflammation demonstrated that the administration of this compound led to a significant reduction in inflammatory markers. The compound's ability to modulate cytokine levels suggests its potential application in treating chronic inflammatory conditions .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of [1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole derivatives with acetic acid or its derivatives under controlled conditions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Biological Activities
Recent studies have highlighted the potential biological activities of this compound:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of pyrazole have shown effectiveness against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The presence of the thienyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds featuring the pyrazole ring have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast and prostate cancer cells.
Case Studies
Several case studies illustrate the applications of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against a panel of bacterial strains.
- Method : Disc diffusion assay was employed to assess inhibition zones.
- Results : The compound exhibited significant activity against Staphylococcus aureus, with an inhibition zone diameter exceeding 15 mm.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating potent anticancer properties.
Comparative Data Table
| Property/Activity | This compound | Similar Pyrazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Active against gram-positive bacteria | Variable |
| IC50 (Cancer Cell Lines) | 10 µM - 30 µM | 15 µM - 40 µM |
| Mechanism of Action | Inhibition of thymidylate synthase | Varies (e.g., apoptosis) |
| Synthesis Complexity | Moderate | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of tetrahydrothiophene derivatives with pyrazole precursors. For example, analogous pyrazole-acetic acid derivatives are synthesized via nucleophilic substitution or cyclization reactions under inert atmospheres, followed by oxidation of the thienyl moiety using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the sulfone group . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and confirmed by LC-MS .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, acetic acid protons at δ ~3.5–4.0 ppm) and carbon backbone .
- FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfone (S=O stretches ~1150–1300 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents, often using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR Experiments : Resolve tautomeric equilibria or rotational barriers in pyrazole-thienyl systems by analyzing temperature-dependent shifts .
- Deuterium Exchange Studies : Identify exchangeable protons (e.g., NH in impurities) that may obscure NMR signals .
- Computational Chemistry : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* level) to validate assignments .
- Impurity Profiling : Use LC-MS/MS to detect side products (e.g., incomplete oxidation intermediates) and adjust reaction stoichiometry .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Methodological Answer :
- pH-Solubility Profiling : Test solubility in buffered solutions (pH 1.2–7.4) to identify optimal conditions for biological testing. Derivatives may be converted to sodium salts for enhanced aqueous solubility .
- Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic degradation; stabilize via methyl/ethyl ester prodrug formulations if necessary .
- Lyophilization : For long-term storage, lyophilize the compound in cryoprotectants (e.g., trehalose) and store under argon at -80°C .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina to prioritize substituents enhancing binding affinity .
- ADMET Prediction : Use QikProp or SwissADME to predict bioavailability, blood-brain barrier penetration, and toxicity risks. Substituents like fluorine or methyl groups often improve metabolic stability .
- QSAR Analysis : Correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity data to rationalize structure-activity relationships .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values against purified targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
